molecular formula C15H14O3 B6378071 2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% CAS No. 1111128-79-0

2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95%

Cat. No. B6378071
CAS RN: 1111128-79-0
M. Wt: 242.27 g/mol
InChI Key: ZDXOXQUTYJUCQB-UHFFFAOYSA-N
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Description

2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% (2F4MMPP) is a phenolic compound that has been studied for its potential applications in scientific research. It is a colorless solid with a molecular weight of 222.29 g/mol and a melting point of 109-110 °C. 2F4MMPP has been found to be a useful reagent in several laboratory experiments, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, polymers, and other organic molecules. Additionally, it has been used as a catalyst in the synthesis of polymers and as an inhibitor of protein tyrosine phosphatases.

Mechanism of Action

The mechanism of action of 2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% is not fully understood. However, it is believed to act as an inhibitor of protein tyrosine phosphatases, which are enzymes that play a role in the regulation of cell signaling pathways. Additionally, it has been suggested that 2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% may act as an antioxidant, which could explain its potential applications in laboratory experiments.
Biochemical and Physiological Effects
2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of protein tyrosine phosphatases, which may be beneficial in the treatment of certain diseases. Additionally, it has been found to have antioxidant properties, which could be beneficial in the prevention of oxidative damage to cells.

Advantages and Limitations for Lab Experiments

2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive reagent and can be synthesized in a two-step process. Additionally, it has been found to be a useful reagent in the synthesis of various compounds, including heterocyclic compounds, polymers, and other organic molecules. However, there are some limitations to using 2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% in laboratory experiments. It is a relatively unstable compound, which can make it difficult to store and handle. Additionally, its mechanism of action is not fully understood and its biochemical and physiological effects have not been extensively studied.

Future Directions

The potential future directions for 2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the treatment of diseases. Additionally, further research into its mechanism of action and its potential as an antioxidant could lead to new applications in laboratory experiments. Additionally, further research into its synthesis method could lead to improved methods of synthesis and purification. Finally, further research into its potential applications in the synthesis of polymers and other organic molecules could lead to new and improved products.

Synthesis Methods

2-Formyl-4-(2-methoxy-5-methylphenyl)phenol, 95% is synthesized by a two-step method. The first step involves the reaction of 4-methoxy-5-methylphenol with formic acid in the presence of an acid catalyst. The second step involves the addition of a base to the resulting product. The reaction is carried out under reflux conditions and the final product is purified by column chromatography.

properties

IUPAC Name

2-hydroxy-5-(2-methoxy-5-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-3-6-15(18-2)13(7-10)11-4-5-14(17)12(8-11)9-16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXOXQUTYJUCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685155
Record name 4-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formyl-4-(2-methoxy-5-methylphenyl)phenol

CAS RN

1111128-79-0
Record name 4-Hydroxy-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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